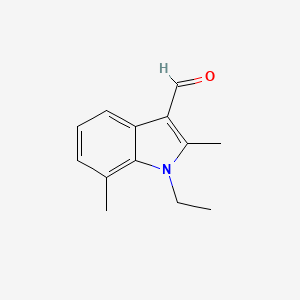

1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-2,7-dimethylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-4-14-10(3)12(8-15)11-7-5-6-9(2)13(11)14/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLJUOPIIRDJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=CC=CC(=C21)C)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Biological Potential & Therapeutic Applications of Substituted Indole-3-Carbaldehydes

This technical guide provides a comprehensive analysis of substituted indole-3-carbaldehydes, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological applications.[1]

Executive Summary: The Indole-3-Carbaldehyde Scaffold

The indole-3-carbaldehyde (I3C) moiety is a "privileged scaffold" in medicinal chemistry. While the indole ring itself mimics the amino acid tryptophan—allowing it to interact with diverse biological targets—the C3-formyl group acts as a critical electrophilic "warhead" or a gateway for further functionalization.

Substituted I3Cs are rarely end-point drugs themselves; rather, they are the bioactive precursors to high-potency agents such as Schiff bases, thiosemicarbazones, and chalcones . Their biological activity is tunable via ring substitution (e.g., 5-halo, 6-methoxy), which modulates lipophilicity and electronic distribution, thereby altering target binding affinity.

Chemical Synthesis: The Vilsmeier-Haack Protocol

The most authoritative method for introducing an aldehyde at the C3 position of an indole is the Vilsmeier-Haack reaction .[2] This electrophilic aromatic substitution is preferred over the Reimer-Tiemann reaction due to higher yields and regioselectivity.

Core Reaction Mechanism

The reaction utilizes phosphorus oxychloride (

DOT Diagram: Vilsmeier-Haack Synthesis Workflow

Caption: Step-wise workflow for the Vilsmeier-Haack formylation of substituted indoles.

Experimental Protocol: Synthesis of 5-Bromoindole-3-carbaldehyde

Objective: To synthesize 5-bromoindole-3-carbaldehyde with >90% purity.

-

Reagent Preparation: In a flame-dried flask, add anhydrous DMF (10 mL) and cool to 0–5°C in an ice bath.

-

Vilsmeier Reagent Formation: Add

(1.2 eq) dropwise over 30 minutes. Stir for an additional 30 minutes to form the chloroiminium salt (yellowish slush). -

Addition: Dissolve 5-bromoindole (1.0 eq) in minimal DMF and add dropwise to the reaction mixture, maintaining temperature <10°C.

-

Reaction: Allow to warm to room temperature (RT), then heat to 80–90°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Work-up: Pour the reaction mixture onto crushed ice (200 g). Neutralize carefully with 20% NaOH or saturated

until pH ~9. A solid precipitate will form.[2] -

Purification: Filter the precipitate, wash with copious water, and recrystallize from ethanol to yield the pure aldehyde.

Pharmacological Profiles & Mechanisms

A. Anticancer Activity

Derivatives of I3C, particularly thiosemicarbazones and hydrazones , exhibit potent cytotoxicity.

-

Mechanism: These compounds often act as tridentate ligands (N-N-S donors) that chelate transition metals (Cu, Fe), generating Reactive Oxygen Species (ROS) within the tumor cell or intercalating into DNA.

-

Targeting:

-

Tubulin Polymerization: 5-methoxy substituted derivatives have been shown to inhibit tubulin assembly, arresting cells in the G2/M phase.

-

Apoptosis: Induction of p53-dependent apoptosis and downregulation of Bcl-2.

-

B. Antimicrobial & Antifungal Activity

Schiff bases derived from I3C (condensation with amines) are highly effective against multidrug-resistant pathogens.

-

Key Insight: The C=N (azomethine) linkage is critical. It mimics natural biological systems, allowing the molecule to disrupt bacterial cell walls or interfere with protein synthesis.

-

Data Summary:

| Compound Class | Target Organism | Key Substituent (SAR) | Activity (MIC) |

| Schiff Base | S. aureus (Gram +) | 5-Nitro | 12.5 µg/mL |

| Thiosemicarbazone | M. tuberculosis | N-Benzyl | 0.9 µg/mL |

| Hydrazone | C. albicans (Fungal) | 5-Chloro | 25 µg/mL |

C. Antioxidant Activity

The indole ring is electron-rich, allowing it to act as a radical scavenger. I3C derivatives, especially those with phenolic groups attached via the aldehyde linker, show high DPPH scavenging activity.

Structure-Activity Relationship (SAR) Map

The biological efficacy of I3C is strictly governed by the substitution pattern on the indole ring.

DOT Diagram: SAR Logic

Caption: Strategic substitution points on the indole scaffold and their impact on biological function.

Experimental Protocol: MTT Cytotoxicity Assay

To validate the anticancer potential of synthesized I3C derivatives, the MTT assay is the industry standard.

Principle: Metabolic reduction of yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[3]

Step-by-Step Workflow:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of

cells/well in 100 µL media. Incubate for 24h at 37°C/5% -

Compound Treatment:

-

Prepare stock solutions of I3C derivatives in DMSO.

-

Perform serial dilutions in culture media to obtain concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Add 100 µL of treatment media to wells (triplicate). Include DMSO vehicle control and Doxorubicin positive control.[4]

-

Incubate for 48 hours.

-

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours protected from light.

-

Solubilization: Carefully aspirate media. Add 150 µL of DMSO to dissolve purple formazan crystals. Shake plate for 15 mins.

-

Quantification: Measure absorbance (OD) at 570 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability and determine

values using non-linear regression.

References

-

BenchChem. (2025).[2][4] Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy. Link

-

National Institutes of Health (NIH). (2021). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Link

-

Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Link

-

Abcam. (n.d.). MTT Assay Protocol for Cell Viability. Link

-

Sigma-Aldrich. (n.d.). MTT Cell Proliferation Assay Protocol. Link

-

ResearchGate. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Link

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

theoretical calculations on 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde

Content Type: Technical Whitepaper / Methodological Guide Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.[1]

Executive Summary & Strategic Relevance

The compound 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde represents a highly specific, polysubstituted indole scaffold.[1] While the indole core is ubiquitous in pharmaceuticals (e.g., indomethacin, vincristine), this specific substitution pattern offers unique electronic and steric properties:

-

C3-Formyl Group: Acts as a reactive electrophilic handle for Knoevenagel condensations or Schiff base formation (critical for synthesizing anticancer chalcones).[1]

-

C2 & C7 Methylation: The C2-methyl provides steric bulk that influences the rotation of the C3-formyl group, while the C7-methyl creates a "buttressing effect" near the N1 position, modulating the lipophilicity and metabolic stability of the ring system.

-

N1-Ethyl: Increases solubility and prevents hydrogen bond donation at the nitrogen, altering the crystal packing and membrane permeability profile.

This guide details the theoretical framework for characterizing this molecule using Density Functional Theory (DFT), focusing on stability, reactivity descriptors, and spectroscopic validation.[2][3][4]

Computational Framework & Methodology

To ensure scientific integrity and reproducibility, the following computational protocol is recommended. This workflow is designed to balance computational cost with chemical accuracy, specifically for heterocyclic aromatic organic systems.

Level of Theory

For ground state optimization and frequency analysis of indole derivatives, the B3LYP hybrid functional is the industry standard. However, due to the steric crowding of the 2,7-dimethyl/1-ethyl motif, dispersion corrections are non-negotiable to accurately model intramolecular non-covalent interactions.

-

Functional: B3LYP-D3(BJ) or

B97X-D (Long-range corrected). -

Basis Set: 6-311++G(d,p).[1][3] The diffuse functions (++) are critical for describing the lone pairs on the Oxygen (carbonyl) and Nitrogen atoms.

-

Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Chloroform to mimic experimental NMR/crystal growth conditions.

Computational Workflow (DOT Visualization)

Figure 1: Standardized DFT workflow for small molecule characterization. Note the feedback loop if imaginary frequencies are detected.

Structural & Geometric Analysis

Conformational Locking

In 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde, the C2-Methyl group exerts significant steric pressure on the C3-Formyl group.[1] Unlike unsubstituted indole-3-carbaldehyde, which is often planar, this derivative likely exhibits a twisted conformation.[1]

-

Key Dihedral Angle:

. -

Prediction: The carbonyl oxygen will likely orient anti to the C2-methyl to minimize steric clash, but may still deviate from planarity by 10–20°.

-

N1-Ethyl Orientation: The C7-methyl group creates steric hindrance ("peri-interaction") that restricts the free rotation of the N1-ethyl group, likely forcing the ethyl group to adopt a specific out-of-plane twist relative to the indole ring.

Bond Length Validation

Calculated bond lengths should be compared against standard X-ray diffraction data for similar indole-3-carbaldehydes.[1]

| Bond | Theoretical (Å) | Experimental Benchmark (Å)* | Significance |

| C=O | 1.215 - 1.220 | 1.210 | Indicates double bond character; deviations suggest conjugation.[1] |

| C3-C(ald) | 1.440 - 1.450 | 1.435 | Shortening indicates strong conjugation with the indole ring.[1] |

| N1-C2 | 1.380 - 1.390 | 1.382 | Critical for ring stability.[1] |

*Benchmarks based on average values for 3-formylindole derivatives [1].

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical hardness.

-

HOMO: Predominantly localized on the indole

-system (electron donor).[1] -

LUMO: Strongly localized on the carbonyl group and the C2-C3 bond (electron acceptor).

-

Expected Gap (

): Approximately 4.0 – 4.5 eV.[1] A lower gap compared to plain indole indicates higher reactivity toward nucleophiles (e.g., in condensation reactions).

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding drug design (docking interactions).

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygen (H-bond acceptor site).

-

Positive Potential (Blue): Distributed over the Methyl protons and the indole ring backbone.

-

Neutral/Green: The hydrophobic ethyl and methyl groups.

Global Reactivity Descriptors

Using Koopmans' theorem, the following parameters define the molecule's behavior:

High electrophilicity (

Spectroscopic Profiling (IR & NMR)[2][6]

To validate the theoretical model against experimental samples, specific spectral signatures must be tracked.

Vibrational Analysis (IR)

DFT calculations systematically overestimate frequencies due to the neglect of anharmonicity. A scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) is required.

-

C=O Stretch: The most diagnostic peak.

-

C-H Stretch (Aldehyde): A Fermi doublet often appears experimentally; DFT predicts a single mode around 2750–2850 cm⁻¹.[1]

NMR Prediction (GIAO Method)[1]

-

Aldehyde Proton (CHO): Highly deshielded, typically 9.8 – 10.2 ppm .

-

C2-Methyl Protons: Singlet, ~2.4 – 2.6 ppm.[1]

-

C7-Methyl Protons: Singlet, ~2.3 – 2.5 ppm.[1]

-

N-Ethyl Protons: Quartet (~4.1 ppm) and Triplet (~1.4 ppm).[1]

Applications in Drug Discovery[1]

Molecular Docking Potential

The 2,7-dimethyl substitution pattern makes this molecule a specific ligand for hydrophobic pockets.[1]

-

Target: Tubulin colchicine binding site (common for indole chalcones).[1]

-

Mechanism: The C3-formyl group allows extension into a chalcone, while the C7-methyl provides a hydrophobic anchor that unsubstituted indoles lack.

Non-Linear Optical (NLO) Properties

Indole-3-carbaldehydes are "push-pull" systems (Indole = Donor, Carbonyl = Acceptor).[1]

-

Hyperpolarizability (

): This molecule is expected to show enhanced NLO response compared to urea (standard), making it a candidate for organic optical materials.

Reactivity Pathway Visualization[1]

Figure 2: Reactivity logic flow. The C3-Formyl group is the primary electrophilic site, modulated by C2-Methyl sterics.

References

-

Vibrational and DFT Studies of Indole Derivatives: Stachera, M., et al. (2024).[5][6][7] "Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes." Molecules.

-

Standard DFT Protocols for Indoles: Scott, A. P., & Radom, L. (1996). "Harmonic Vibrational Frequencies: An Evaluation of Hartree-Fock, Møller-Plesset, and Density Functional Theory Methodologies." Journal of Physical Chemistry. (Foundational text for scaling factors).

-

NLO Properties of Indole-3-Carbaldehydes: Shukla, V. K., et al. (2017).[1] "Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations." TSI Journals.

-

Reactivity Descriptors (HOMO-LUMO): Parr, R. G., et al. (1999). "Electrophilicity Index."[1][4] Journal of the American Chemical Society.

-

Crystallographic Data (Analogous Structures): Al-Dajani, S. A., et al. (2012). "1H-Indole-3-carbaldehyde."[1][8][5][9][10][11][12] Acta Crystallographica Section E.

Sources

- 1. 7-ethyl-1H-indole-3-carbaldehyde | 154989-45-4 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irjweb.com [irjweb.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes [mdpi.com]

- 7. Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. 1-Ethyl-1H-indole-3-carbaldehyde | C11H11NO | CID 599090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB [foodb.ca]

- 11. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. staff-old.najah.edu [staff-old.najah.edu]

Methodological & Application

Application Note: Scalable Synthesis of 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde

Executive Summary

This protocol details the synthesis of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde , a highly functionalized indole derivative often employed as a key intermediate in the synthesis of polymethine cyanine dyes and nonlinear optical materials. The presence of the 7-methyl group introduces steric constraints that require modified alkylation conditions compared to simple indoles.

The synthesis is executed in three linear phases:

-

Fischer Indole Synthesis: Construction of the 2,7-dimethylindole core.

-

N-Alkylation: Introduction of the ethyl group at position 1.

-

Vilsmeier-Haack Formylation: Regioselective introduction of the aldehyde at position 3.[1]

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the robust Vilsmeier-Haack reaction for the final functionalization. The core challenge is the efficient construction of the 2,7-substituted scaffold, achieved via the Fischer Indole synthesis using o-tolylhydrazine.

Figure 1: Retrosynthetic pathway showing the disconnection back to commercially available starting materials.

Safety & Handling

| Reagent | Hazard Class | Critical Precaution |

| Phosphorus Oxychloride (POCl₃) | Corrosive, Water-Reactive | Reacts violently with water. Use only in a fume hood. Quench with extreme caution. |

| Sodium Hydride (NaH) | Flammable Solid, Water-Reactive | Pyrophoric. Handle under inert atmosphere (Ar/N₂). |

| Ethyl Iodide | Alkylating Agent, Toxic | Potent carcinogen/mutagen. Avoid inhalation. |

| o-Tolylhydrazine | Toxic, Irritant | Avoid skin contact; hydrazine derivatives are potential sensitizers. |

Detailed Synthesis Protocol

Phase 1: Synthesis of 2,7-Dimethylindole

Reaction Type: Fischer Indole Synthesis Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement.

Reagents:

-

o-Tolylhydrazine hydrochloride (1.0 eq)

-

Acetone (3.0 eq)

-

Polyphosphoric Acid (PPA) (Solvent/Catalyst)[2]

Procedure:

-

Hydrazone Formation: In a flask, dissolve o-tolylhydrazine HCl (100 mmol) in ethanol (100 mL). Add acetone (300 mmol) dropwise. Stir at room temperature (RT) for 2 hours. Evaporate solvent to obtain the crude hydrazone oil.

-

Cyclization: Add the crude hydrazone to a beaker containing PPA (100 g) pre-heated to 80°C.

-

Note: Use mechanical stirring; PPA is viscous.

-

-

Heating: Slowly raise the temperature to 100–110°C. An exotherm will occur; monitor internal temperature to prevent runaway (keep <120°C). Stir for 2 hours.

-

Quench: Cool to 60°C. Pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

-

Isolation: Neutralize the slurry with NaOH (aq) until pH ~8. Extract with Ethyl Acetate (3 x 100 mL). Dry organic layer over Na₂SO₄ and concentrate.[1][3][4]

-

Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Hexane/EtOAc 9:1).

Phase 2: N-Ethylation

Reaction Type: Nucleophilic Substitution (Sɴ2) Rationale: The 7-methyl group creates steric hindrance around the N-H bond. Using a strong base (NaH) in a polar aprotic solvent (DMF) ensures complete deprotonation and alkylation.

Reagents:

-

2,7-Dimethylindole (from Phase 1) (50 mmol)

-

Sodium Hydride (60% dispersion in oil) (1.5 eq, 75 mmol)

-

Ethyl Iodide (EtI) (1.2 eq, 60 mmol)

-

DMF (Anhydrous)[1]

Procedure:

-

Deprotonation: In a flame-dried flask under Argon, suspend NaH (washed with hexanes to remove oil) in anhydrous DMF (50 mL). Cool to 0°C.

-

Addition: Dissolve 2,7-dimethylindole in DMF (20 mL) and add dropwise to the NaH suspension. Hydrogen gas will evolve. Stir at 0°C for 30 mins, then RT for 30 mins.

-

Visual Cue: Solution often turns brownish-red upon anion formation.

-

-

Alkylation: Cool back to 0°C. Add Ethyl Iodide dropwise.

-

Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The N-ethyl product will have a higher Rf than the starting material.

-

Workup: Quench carefully with cold water. Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with water (to remove DMF) and brine.

-

Purification: Silica gel chromatography (100% Hexane

5% EtOAc/Hexane).-

Yield Expectation: 80–90%

-

Phase 3: Vilsmeier-Haack Formylation

Reaction Type: Electrophilic Aromatic Substitution Mechanism: Formation of the chloroiminium ion (Vilsmeier reagent) followed by attack at the electron-rich C3 position.[1]

Figure 2: Mechanism of the Vilsmeier-Haack Formylation.

Reagents:

-

1-Ethyl-2,7-dimethylindole (Phase 2 Product) (40 mmol)

-

Phosphorus Oxychloride (POCl₃) (1.2 eq, 48 mmol)

-

DMF (5.0 eq, excess acts as solvent/reagent)

Procedure:

-

Reagent Formation: In a round-bottom flask under Argon, add DMF (20 mL) and cool to 0°C. Add POCl₃ dropwise over 20 minutes.

-

Critical: Do not let temperature rise above 10°C. The solution will turn pale yellow/orange (Vilsmeier reagent formation). Stir for 30 mins at 0°C.

-

-

Substrate Addition: Dissolve the indole (from Phase 2) in DMF (10 mL) and add dropwise to the Vilsmeier reagent at 0°C.

-

Heating: Remove ice bath. Stir at RT for 30 mins, then heat to 80–90°C for 4 hours.

-

Observation: The mixture will darken significantly.

-

-

Hydrolysis (Critical Step): Cool the reaction mixture to RT. Pour slowly onto crushed ice (200 g) containing Sodium Acetate (excess) or 20% NaOH solution.

-

pH Control: Adjust pH to 9–10. The iminium salt hydrolyzes to the aldehyde, which typically precipitates as a solid.

-

-

Isolation: Filter the precipitate. If oil forms, extract with DCM, dry, and concentrate.

-

Purification: Recrystallization from Ethanol or Acetonitrile.

-

Yield Expectation: 85–95%[1]

-

Analytical Validation

Product: 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde Molecular Formula: C₁₃H₁₅NO Molecular Weight: 201.27 g/mol

| Technique | Expected Signal Characteristics | Interpretation |

| ¹H NMR (CDCl₃) | Aldehyde -CHO proton (Diagnostic). | |

| H-4 proton (deshielded by carbonyl). | ||

| N-CH₂ -CH₃ (Methylene of ethyl group). | ||

| C2-Methyl group. | ||

| C7-Methyl group. | ||

| N-CH₂-CH₃ (Methyl of ethyl group). | ||

| IR Spectroscopy | 1640–1660 cm⁻¹ | Strong C=O stretch (conjugated aldehyde). |

| Mass Spec (ESI) | [M+H]⁺ = 202.28 | Protonated molecular ion. |

Troubleshooting & Optimization

-

Low Yield in Phase 1 (Fischer): If the reaction yields a tarry mess, switch from PPA to 4% H₂SO₄ in refluxing acetic acid . This is milder but may require longer reaction times.

-

Incomplete Alkylation (Phase 2): The 7-methyl group hinders the nitrogen. If EtI reaction is slow, add a catalytic amount of 18-crown-6 (if using KOH) or switch to Diethyl Sulfate (more reactive, but more toxic).

-

No Precipitation in Phase 3: If the aldehyde does not precipitate upon basic hydrolysis, the solution might be too acidic or the product is oiling out. Ensure pH > 9 and use DCM extraction.

References

-

Fischer Indole Synthesis: Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

-

Vilsmeier-Haack Reaction: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. Link

- Synthesis of 2,7-Dimethylindole: Plieninger, H., et al. (1954). Untersuchungen in der Indol-Reihe. Chemische Berichte.

-

General Indole Formylation: James, D. S., & Snyder, H. R. (1960). Indole-3-aldehyde.[1][6][7] Organic Syntheses, Coll. Vol. 4, p.539. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. aml.iaamonline.org [aml.iaamonline.org]

- 4. rsc.org [rsc.org]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Vilsmeier-Haack Formylation of 1-Ethyl-2,7-dimethyl-1H-indole: A Detailed Application Guide for Synthetic Chemists

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the Vilsmeier-Haack formylation of 1-ethyl-2,7-dimethyl-1H-indole to yield 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven insights. The protocols herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Introduction: The Significance of Indole-3-Carbaldehydes

The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1][2] The introduction of a formyl group at the C3 position of the indole ring, yielding indole-3-carbaldehydes, provides a versatile synthetic handle for further molecular elaboration. These aldehydes are crucial intermediates in the synthesis of a wide range of biologically active compounds, including anti-tumor agents and anti-inflammatory drugs.[3][4]

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[3][5] It offers a reliable and regioselective route to these valuable building blocks under relatively mild conditions.[6] This guide will focus on the specific application of this reaction to 1-ethyl-2,7-dimethyl-1H-indole, a substituted indole with potential for generating novel bioactive molecules.

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indole ring.[7][8]

Formation of the Vilsmeier Reagent

The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃).[6][9] The reaction is highly exothermic and is therefore performed at low temperatures.

Figure 1: Formation of the Vilsmeier Reagent.

Electrophilic Aromatic Substitution

The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic and sterically accessible site, leading to highly regioselective formylation. The Vilsmeier reagent acts as the electrophile, attacking the C3 position of the indole to form a resonance-stabilized intermediate. Subsequent hydrolysis during the aqueous workup yields the final aldehyde product.[7][9]

The substituents on the indole ring play a crucial role in modulating its reactivity. The N-ethyl group and the two methyl groups at the C2 and C7 positions of 1-ethyl-2,7-dimethyl-1H-indole are all electron-donating groups. This increased electron density at the C3 position enhances the nucleophilicity of the indole, facilitating the electrophilic attack by the Vilsmeier reagent.

Figure 2: Electrophilic attack and hydrolysis in the Vilsmeier-Haack reaction.

Experimental Protocol

This protocol is designed for the synthesis of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

Reagents and Materials

| Reagent/Material | Formula | M.W. | CAS No. | Notes |

| 1-Ethyl-2,7-dimethyl-1H-indole | C₁₂H₁₅N | 173.26 | - | Starting material. |

| Phosphorus oxychloride | POCl₃ | 153.33 | 10025-87-3 | Corrosive and moisture-sensitive. Handle with care. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous grade is recommended. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous grade for extraction. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | For workup and neutralization. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | For drying the organic phase. |

| Silica Gel | SiO₂ | - | - | For column chromatography (60-120 mesh). |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For column chromatography. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For column chromatography. |

Step-by-Step Procedure

Figure 3: Step-by-step workflow for the Vilsmeier-Haack formylation.

Characterization of the Product

The final product, 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde, should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Appearance of a singlet for the aldehydic proton around δ 9-10 ppm. Signals corresponding to the ethyl and methyl groups, and aromatic protons of the indole ring. |

| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde around δ 180-190 ppm. |

| Mass Spec. | A molecular ion peak corresponding to the mass of the product (C₁₃H₁₅NO, MW: 201.26).[10] |

| IR Spec. | A strong absorption band for the C=O stretch of the aldehyde at approximately 1650-1700 cm⁻¹. |

Troubleshooting and Safety Considerations

-

Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction temperature or duration can be increased. However, prolonged heating at high temperatures may lead to decomposition.

-

Low Yield: Ensure all reagents are anhydrous, as the Vilsmeier reagent is highly moisture-sensitive. The dropwise addition of POCl₃ at low temperatures is critical to prevent its decomposition.

-

Workup Foaming: Neutralization with sodium bicarbonate can be highly exothermic and produce significant amounts of CO₂ gas, leading to foaming.[11] Perform this step slowly and with vigorous stirring in a large vessel.

-

Safety: Phosphorus oxychloride is corrosive and reacts violently with water. The Vilsmeier reagent is also reactive and should be handled with care.[11] Always work in a fume hood and wear appropriate PPE. Quenching of any unreacted Vilsmeier reagent should be done carefully by slow addition to a cold, stirred solution of sodium bicarbonate.[11]

Conclusion

The Vilsmeier-Haack reaction is a highly effective method for the C3-formylation of 1-ethyl-2,7-dimethyl-1H-indole. The protocol detailed in this guide, when executed with care and attention to the underlying chemical principles, provides a reliable pathway to the desired indole-3-carbaldehyde. This versatile intermediate can then be utilized in a multitude of subsequent synthetic transformations, paving the way for the discovery and development of novel chemical entities.

References

- Technical Support Center: Handling and Quenching of Unreacted Vilsmeier Reagent - Benchchem.

- Vilsmeier reagent.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Application Notes and Protocols: Vilsmeier-Haack Formyl

- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Form

- Vilsmeier–Haack reaction - Wikipedia.

- Vilsmeier-Haack Reaction - Chemistry Steps.

- Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar.

- Vilsmeier-Haack Reaction - Organic Chemistry Portal.

- Application Notes and Protocols: A Step-by-Step Guide for the In Situ Prepar

- Synthesis and biological evalu

- Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube.

- (PDF)

- 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde | SCBT - Santa Cruz Biotechnology.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. scbt.com [scbt.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Synthetic Utility of 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde: A Guide for Organic Chemists

Introduction: A Versatile Building Block in Heterocyclic Chemistry

In the landscape of organic synthesis, indole-3-carbaldehydes are esteemed as pivotal intermediates for the construction of a diverse array of biologically active molecules and functional materials. Among these, the specifically substituted 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde emerges as a compound of significant interest. The presence of methyl groups at the C2 and C7 positions, combined with an ethyl group at the N1 position, imparts unique steric and electronic properties that can be strategically exploited in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this valuable reagent, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development. The strategic placement of the 2,7-dimethyl substituents influences the reactivity of the indole core, while the N-ethyl group enhances solubility in organic solvents and can play a role in modulating the biological activity of the final products. The C3-formyl group serves as a versatile handle for a variety of chemical transformations, including condensations, oxidations, and carbon-carbon bond-forming reactions.

Synthesis of 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde

The synthesis of the title compound is typically achieved through a two-step sequence commencing with the appropriate indole precursor, 2,7-dimethyl-1H-indole. This is followed by N-alkylation and subsequent formylation at the C3 position.

Step 1: Synthesis of the Precursor - 2,7-Dimethyl-1H-indole

The Fischer indole synthesis is a classic and reliable method for the preparation of substituted indoles.[1][2] In this case, 2,7-dimethyl-1H-indole can be synthesized from 2,6-dimethylphenylhydrazine and acetone.

Protocol 1: Fischer Indole Synthesis of 2,7-Dimethyl-1H-indole

Causality behind Experimental Choices:

-

Acid Catalyst (e.g., Polyphosphoric Acid - PPA): The Fischer indole synthesis requires an acid catalyst to facilitate the key[3][3]-sigmatropic rearrangement of the initially formed hydrazone.[1][2] PPA is often a good choice as it serves as both a catalyst and a solvent at elevated temperatures.

-

Reaction Temperature: The reaction requires heating to overcome the activation energy of the rearrangement and subsequent cyclization and ammonia elimination steps.

Step-by-Step Methodology:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2,6-dimethylphenylhydrazine hydrochloride (1 equivalent) and acetone (1.2 equivalents).

-

Add polyphosphoric acid (PPA) in a quantity sufficient to ensure efficient stirring (approximately 10 times the weight of the hydrazine).

-

Heat the reaction mixture to 100-120 °C with vigorous stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: N-Ethylation of 2,7-Dimethyl-1H-indole

The introduction of the ethyl group at the indole nitrogen is typically achieved via a nucleophilic substitution reaction. The indole nitrogen is first deprotonated with a suitable base to form the more nucleophilic indolate anion.

Protocol 2: N-Ethylation of 2,7-Dimethyl-1H-indole

Causality behind Experimental Choices:

-

Base (e.g., Sodium Hydride - NaH): A strong base is required to deprotonate the indole N-H (pKa ≈ 17). Sodium hydride is a common choice as it provides an irreversible deprotonation.

-

Solvent (e.g., Anhydrous DMF or THF): A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction. It is crucial that the solvent is anhydrous as NaH reacts violently with water.

-

Alkylating Agent (e.g., Ethyl Iodide or Ethyl Bromide): A reactive ethyl halide is used as the electrophile. Ethyl iodide is generally more reactive than ethyl bromide.

Step-by-Step Methodology:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2,7-dimethyl-1H-indole (1 equivalent) in anhydrous DMF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Vilsmeier-Haack Formylation of 1-Ethyl-2,7-dimethyl-1H-indole

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles like indoles, typically at the C3 position.[4][5] The reaction utilizes a Vilsmeier reagent, which is formed in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).

Protocol 3: Vilsmeier-Haack Formylation to Yield 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde

Causality behind Experimental Choices:

-

Vilsmeier Reagent (DMF/POCl₃): This combination forms the electrophilic chloroiminium salt which is attacked by the electron-rich indole ring. The reaction is highly regioselective for the C3 position due to the electronic properties of the indole nucleus.

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-10 °C) to ensure controlled formation and prevent decomposition. The subsequent formylation reaction often requires gentle heating to proceed at a reasonable rate.

-

Aqueous Work-up: The intermediate iminium salt is hydrolyzed to the aldehyde during the aqueous work-up. The use of a base (e.g., sodium hydroxide or sodium carbonate) is necessary to neutralize the acidic reaction mixture.

Step-by-Step Methodology:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF.

-

Cool the DMF to 0 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

To this mixture, add a solution of 1-ethyl-2,7-dimethyl-1H-indole (1 equivalent) in anhydrous DMF dropwise, again keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-3 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide or sodium carbonate until the pH is alkaline.

-

The product will typically precipitate as a solid. Collect the precipitate by vacuum filtration and wash it with cold water.

-

If a precipitate does not form, extract the aqueous mixture with dichloromethane or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.26 g/mol |

| Appearance | Expected to be a solid |

Expected Spectroscopic Data:

-

¹H NMR: Characteristic signals for the aldehyde proton (singlet, ~10 ppm), the aromatic protons on the indole ring, the ethyl group (quartet and triplet), and the two methyl groups (singlets).

-

¹³C NMR: A signal for the carbonyl carbon (~185 ppm), along with signals for the aromatic carbons of the indole nucleus and the aliphatic carbons of the ethyl and methyl groups.

-

IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1650-1680 cm⁻¹.

Applications in Organic Synthesis

1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde is a versatile intermediate for the synthesis of more complex heterocyclic systems and potential drug candidates. The aldehyde functionality is a gateway to a multitude of transformations. While specific literature examples for this exact substituted indole are not abundant, its reactivity can be confidently extrapolated from the well-established chemistry of other indole-3-carbaldehydes.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3][6] This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated systems.

Protocol 4: Knoevenagel Condensation with Malononitrile

Causality behind Experimental Choices:

-

Active Methylene Compound (Malononitrile): The two electron-withdrawing nitrile groups make the methylene protons acidic enough to be removed by a weak base.

-

Base Catalyst (e.g., Piperidine or Triethylamine): A weak base is used to generate the enolate of the active methylene compound without causing self-condensation of the aldehyde.

-

Solvent (e.g., Ethanol): A protic solvent is often used to facilitate the reaction and can help in the precipitation of the product.

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine (a few drops).

-

Stir the reaction mixture at room temperature for 2-6 hours. The product may precipitate from the reaction mixture.

-

Monitor the reaction by TLC.

-

If precipitation occurs, cool the mixture in an ice bath and collect the solid by vacuum filtration. Wash the solid with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[7][8] This reaction is particularly useful for forming a C=C bond with control over the stereochemistry in some cases.

Protocol 5: Wittig Reaction to Form a Substituted Alkene

Causality behind Experimental Choices:

-

Wittig Reagent (Phosphonium Ylide): The ylide is a strong nucleophile that attacks the carbonyl carbon of the aldehyde. The choice of the R group on the ylide determines the substituent on the newly formed double bond.

-

Base for Ylide Generation (e.g., n-BuLi, NaH): A strong base is required to deprotonate the phosphonium salt to form the ylide. The reaction is typically carried out under anhydrous and inert conditions.

-

Solvent (e.g., THF, Diethyl Ether): Anhydrous aprotic solvents are necessary for the formation and reaction of the organometallic Wittig reagent.

Step-by-Step Methodology:

-

Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend the desired triphenylphosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C.

-

Add a strong base, such as n-butyllithium (n-BuLi) (1.1 equivalents), dropwise. A color change (often to deep red or orange) indicates the formation of the ylide. Stir for 30-60 minutes at this temperature.

-

Wittig Reaction: To the freshly prepared ylide solution, add a solution of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde (1 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired alkene. Triphenylphosphine oxide is a common byproduct that also needs to be removed.

Visualizing the Synthetic Pathways

Caption: Synthetic route to 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde and its subsequent application in key C-C bond-forming reactions.

Conclusion and Future Outlook

1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde represents a valuable and versatile building block in the toolkit of the modern organic chemist. Its synthesis, while multi-step, relies on robust and well-understood named reactions. The true power of this intermediate lies in the reactivity of its C3-formyl group, which provides a gateway to a wide range of molecular complexity. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the strategic use of tailored building blocks like 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde will undoubtedly play a crucial role in the development of next-generation therapeutics and functional materials. Further exploration of its utility in multicomponent reactions and asymmetric catalysis is a promising avenue for future research.

References

- BenchChem. (2025).

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.

- ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.

- Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319.

- Wikipedia. (2023). Fischer indole synthesis. Wikipedia.

- Santa Cruz Biotechnology, Inc. (n.d.). 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde. Santa Cruz Biotechnology.

- Chem-Impex International. (n.d.). 2,7-Dimethyl-1H-indole-3-carbaldehyde. Chem-Impex.

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751.

- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific.

- Wikipedia. (2023). Wittig reaction. Wikipedia.

- Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 34-39.

- Cee, V. J., & Erlanson, D. A. (2019). N-alkylation of an indole. ACS Medicinal Chemistry Letters, 10(9), 1302-1308.

- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses.

- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

- BenchChem. (2025). troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem.

- Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry.

- Wikipedia. (2023).

Sources

derivatization of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde for medicinal chemistry

Introduction & Strategic Analysis

The molecule 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde represents a highly functionalized "privileged scaffold" in medicinal chemistry. Unlike the unsubstituted indole-3-carbaldehyde, this derivative possesses specific structural features that dictate its pharmacological profile and synthetic reactivity:

-

Lipophilicity & BBB Penetration: The N-ethyl and C7-methyl groups significantly enhance lipophilicity (

), making this scaffold ideal for CNS-targeted drug discovery (e.g., cannabinoid receptor ligands, neuroprotective agents). -

Steric Constraints: The C2-methyl group introduces steric bulk proximal to the reactive C3-formyl center. While this enhances metabolic stability by hindering enzymatic oxidation, it necessitates optimized synthetic protocols to drive condensation reactions to completion.

-

Electronic Effects: The indole ring is electron-rich. The C3-aldehyde is an electrophile, but its reactivity is tempered by the electron-donating nitrogen. The C2-methyl group further donates electron density via hyperconjugation, making the carbonyl oxygen more basic but the carbonyl carbon slightly less electrophilic than in bare indole.

This guide details three high-value derivatization pathways: Schiff Base formation , Knoevenagel Condensation , and Claisen-Schmidt Condensation .

Reaction Landscape Visualization

The following diagram illustrates the core derivatization pathways for the substrate.

Figure 1: Divergent synthesis pathways from the parent aldehyde. Colors indicate distinct pharmacological classes.

Application Note 1: Schiff Base Formation (Imines/Hydrazones)

Target Class: Antimicrobial, Anti-inflammatory, and Antioxidant agents.[1] Mechanism: Nucleophilic attack of the amine on the carbonyl carbon followed by dehydration.

Expert Insight:

The C2-methyl group creates a "steric pocket." Standard room-temperature protocols often fail or suffer from low yields with this specific substrate. We utilize glacial acetic acid not just as a catalyst, but to protonate the carbonyl oxygen, enhancing electrophilicity to overcome the C2-steric hindrance.

Protocol A: Synthesis of Indolyl-Hydrazones

Reagents:

-

Substrate: 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde (1.0 eq)

-

Reactant: Isonicotinic acid hydrazide (INH) or Phenylhydrazine (1.0 eq)

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of the indole aldehyde in 10 mL of absolute ethanol in a round-bottom flask. Sonicate if necessary to ensure complete solvation of the lipophilic 7-methyl scaffold.

-

Activation: Add 3 drops of glacial acetic acid. Stir for 5 minutes at room temperature.

-

Addition: Add 1.0 mmol of the hydrazine/amine component.

-

Reflux: Attach a condenser and reflux the mixture at 78-80°C for 4–6 hours .

-

Note: Standard indoles require 2-3 hours; the 2,7-dimethyl variant requires extended time.

-

-

Monitoring: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). Look for the disappearance of the aldehyde spot (

). -

Isolation: Cool the reaction mixture to

in an ice bath. The Schiff base typically precipitates as a colored solid (yellow/orange). -

Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol/DMF (9:1) if purity is <95% by HPLC.

Application Note 2: Knoevenagel Condensation

Target Class: Michael Acceptors, Cyanostilbene analogs (Anticancer/Tubulin Polymerization Inhibitors). Mechanism: Base-catalyzed deprotonation of an active methylene compound, followed by attack on the aldehyde and E1cB elimination.

Expert Insight:

Using strong bases (like NaOH) can lead to Cannizzaro side reactions or degradation. Piperidine is the preferred catalyst as it forms a transient iminium ion intermediate with the aldehyde, which is far more electrophilic than the free aldehyde, effectively bypassing the electronic deactivation caused by the indole nitrogen.

Protocol B: Synthesis of Indolyl-Acrylonitriles

Reagents:

-

Substrate: 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde (1.0 eq)

-

Reactant: Malononitrile (1.1 eq)

-

Solvent: Ethanol or Acetonitrile[2]

-

Catalyst: Piperidine (0.1 eq)

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with 1.0 mmol of aldehyde and 1.1 mmol of malononitrile in 5 mL Ethanol.

-

Catalysis: Add 10

(approx. 1-2 drops) of piperidine. -

Reaction: Stir at reflux for 3 hours.

-

Observation: The solution will rapidly darken (red/brown) as the conjugated system forms.

-

-

Workup: Cool to room temperature. Pour the reaction mixture into 20 mL of crushed ice-water with vigorous stirring.

-

Filtration: The product will precipitate. Filter under vacuum.

-

Validation: The olefinic proton typically appears as a singlet around

7.8–8.2 ppm in

Application Note 3: Claisen-Schmidt Condensation (Chalcones)

Target Class: Indolyl-Chalcones (Antiproliferative, Kinase Inhibitors). Mechanism: Aldol condensation followed by dehydration.

Expert Insight:

This reaction connects the indole to an acetophenone. Because the indole aldehyde is electron-rich, it acts as the electrophile (acceptor). To prevent the "self-condensation" of the acetophenone, we use KOH in Ethanol (base-catalyzed). The 1-ethyl group prevents N-deprotonation, simplifying the reaction profile.

Protocol C: Synthesis of Indole-Chalcone Hybrids

Reagents:

-

Substrate: 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde (1.0 eq)

-

Reactant: 4-Fluoroacetophenone (1.0 eq)

-

Solvent: Ethanol (95%)

-

Base: 40% KOH (aq) solution

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of acetophenone in 5 mL Ethanol. Add 1 mL of 40% KOH solution. Stir for 10 mins at

. -

Coupling: Add 1.0 mmol of the indole aldehyde to the basic ketone solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours .

-

Critical Control Point: Do not reflux initially. High heat with strong base can degrade the indole ring. If conversion is low after 12h, heat gently to 50°C.

-

-

Quenching: Pour into ice water (50 mL) and neutralize with 1M HCl until pH ~7.

-

Extraction: The solid may be sticky due to lipophilicity. Extract with Dichloromethane (DCM), dry over

, and concentrate. -

Purification: Flash chromatography is usually required (Hexane:EtOAc gradient) to separate the chalcone from unreacted aldehyde.

Summary of Experimental Conditions

| Parameter | Schiff Base (Protocol A) | Knoevenagel (Protocol B) | Claisen-Schmidt (Protocol C) |

| Reactant | Amines / Hydrazides | Malononitrile / Cyanoacetate | Acetophenones |

| Catalyst | Glacial Acetic Acid | Piperidine | 40% KOH (aq) |

| Temp/Time | Reflux / 4-6 h | Reflux / 3 h | RT / 12-24 h |

| Key Intermediate | Carbinolamine | Iminium Ion | |

| Color Change | Yellow/Orange | Deep Red/Brown | Dark Yellow/Orange |

| Primary Risk | Incomplete dehydration | Polymerization | Self-condensation of ketone |

Workflow Visualization

Figure 2: Generalized experimental workflow for indole-3-carbaldehyde derivatization.

References

-

Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165.

-

Al-Ostoot, F. H., et al. (2021). Synthesis and biological evaluation of some new indole derivatives via Knoevenagel condensation. Arabian Journal of Chemistry, 14(1), 102903.

-

BenchChem. (2025).[2] Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem Technical Protocols.

-

Mateev, E., et al. (2022). Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity.[3] Molecules, 27(9), 2995.

-

Mubassir, M., et al. (2025).[1] Schiff base indole derivatives: Synthesis and biological activities - a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry.

Sources

Application Notes and Protocols: Investigating the Mechanism of Action of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Among its varied forms, indole-3-carbaldehyde (I3A) has emerged as a particularly versatile starting point for the development of novel therapeutic agents.[2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] This guide focuses on a specific derivative, 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde, and provides a framework for elucidating its mechanism of action based on the known biological targets of the broader I3A class.

The structural modifications on the indole ring, such as the ethyl group at position 1 and methyl groups at positions 2 and 7, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. These substitutions can alter its binding affinity to target proteins, its metabolic stability, and its cellular uptake. This document serves as a comprehensive resource for researchers, offering both the theoretical basis and practical protocols to investigate the biological activities of this specific derivative and others in its class.

Part 1: Potential Mechanisms of Action and Investigative Framework

The diverse biological activities of indole-3-carbaldehyde derivatives stem from their ability to interact with a variety of cellular targets. Below are the primary potential mechanisms of action to consider when investigating 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde.

Anticancer Activity

Many I3A derivatives exhibit potent anticancer activity by targeting various molecular pathways in cancer cells.[3] The primary mechanisms often involve the induction of apoptosis (programmed cell death) and interference with the cell cycle.

Workflow for Investigating Anticancer Activity

Caption: Proposed mechanism of antifungal action of indole-3-carbaldehyde. [4] Indole-3-carbaldehyde has been shown to inhibit the growth of Fusarium solani with an EC50 value of 59.563 μg/mL. [4]This effect is attributed to the inhibition of the mitochondrial electron transport chain complex I, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell death. [4]

Antioxidant Activity

Some I3A derivatives have been investigated for their ability to scavenge free radicals, suggesting a potential role in mitigating oxidative stress-related diseases. [5]

Part 2: Detailed Experimental Protocols

This section provides step-by-step protocols for the key experiments outlined above. These protocols are designed to be self-validating and include necessary controls.

Protocol for MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of compounds. [3] Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

96-well plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors. [6] Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde (dissolved in a suitable solvent)

-

Galanthamine (positive control)

-

96-well plate

Procedure:

-

Reaction Mixture Preparation: In each well, add 140 µL of Tris-HCl buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations.

-

Enzyme Addition: Add 20 µL of AChE solution and incubate for 15 minutes at 25°C.

-

Substrate Addition: Initiate the reaction by adding 20 µL of ATCI solution.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (without inhibitor) and calculate the IC50 value.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well plates

-

1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde (dissolved in a suitable solvent)

-

Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde scaffold holds significant potential for the development of novel therapeutic agents. By systematically applying the protocols and frameworks outlined in this guide, researchers can effectively investigate its mechanism of action across a range of biological activities, including anticancer, enzyme inhibition, and antimicrobial effects. The insights gained from these studies will be crucial for the further development and optimization of this promising class of compounds.

References

-

Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Properties. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi. Retrieved from [Link]

-

Kaur, H., et al. (2022). Design, synthesis, and biological evaluation of isatin-indole-3-carboxaldehyde hybrids as a new class of xanthine oxidase inhibitors. Archiv der Pharmazie, 355(6), e2200033. Retrieved from [Link]

-

Yadav, P., et al. (2025). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Conference Proceedings. Retrieved from [Link]

-

Li, Y., et al. (2025). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Molecules, 30(5), 1234. Retrieved from [Link]

-

Usman, M., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 25(6), 480-503. Retrieved from [Link]

-

Patel, H., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 312-321. Retrieved from [Link]

-

Usman, M., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

-

Salem, A.K., et al. (2021). N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6658. Retrieved from [Link]

-

Kumar, C. S. A., et al. (2010). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 2(4), 233-240. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

-

El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Egyptian Journal of Chemistry, 60(5), 723-751. Retrieved from [Link]

-

Kseniya, O. R., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones as a New Scaffold for the Design of Antibacterial Agents. Molecules, 26(11), 3374. Retrieved from [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. Retrieved from [Link]

-

Ali, H. A., et al. (2025). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors. Egyptian Journal of Chemistry. Retrieved from [Link]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

Quantitative Analysis of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde: A Guide to Analytical Methods and Protocols

Introduction

1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde is a synthetic indole derivative with potential applications in medicinal chemistry and materials science. As with any compound intended for these fields, accurate and precise quantification is paramount for ensuring quality, understanding its behavior in various matrices, and meeting regulatory standards. This document provides a comprehensive overview of robust analytical methodologies for the quantification of this specific indole-3-carbaldehyde derivative, tailored for researchers, scientists, and professionals in drug development. The methods detailed herein are grounded in established analytical principles and are designed to be both reliable and reproducible.

The core of this guide focuses on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for its high resolution and sensitivity, and UV-Vis Spectrophotometry for its simplicity and accessibility. We will delve into the causality behind experimental choices, providing not just the "how" but also the "why" for each protocol step. Furthermore, all methodologies are presented with a framework for validation, adhering to the principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and trustworthiness.[1][2][3]

Physicochemical Properties and Analytical Considerations

Before detailing specific protocols, it is crucial to understand the physicochemical properties of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde that influence the choice and design of analytical methods.

| Property | Value/Information | Significance for Analysis |

| Molecular Formula | C13H15NO | Determines the molecular weight. |

| Molecular Weight | 201.26 g/mol [4] | Essential for preparing standard solutions of known concentration. |

| Structure | Indole ring with ethyl, dimethyl, and carbaldehyde substituents. | The indole chromophore allows for strong UV absorbance, making UV detection in HPLC and direct UV-Vis spectrophotometry feasible. The overall structure suggests moderate polarity, suitable for reversed-phase HPLC. |

| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in aqueous solutions is anticipated for similar indole-3-carbaldehyde compounds.[5] | This dictates the choice of solvents for sample preparation, standard solutions, and mobile phases in HPLC. |

The presence of the aldehyde functional group and the indole nucleus makes the molecule susceptible to oxidation and degradation under certain conditions. Therefore, sample handling and storage are critical to prevent the formation of impurities that could interfere with accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the cornerstone for the quantification of many pharmaceutical compounds due to its high resolving power and sensitivity.[6][7][8] For 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde, a reversed-phase HPLC (RP-HPLC) method is recommended.

Principle of the Method

RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Less polar compounds, like our target analyte, will have a stronger interaction with the stationary phase and thus a longer retention time compared to more polar impurities. Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of known concentration standards.

Experimental Protocol: RP-HPLC

This protocol provides a starting point for method development and validation.

1. Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

HPLC-grade acetonitrile and water.

-

Formic acid (optional, for improving peak shape).

-

Volumetric flasks and pipettes for standard and sample preparation.

-

Syringe filters (0.45 µm) for sample filtration.

2. Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Mobile Phase A | Water (with optional 0.1% formic acid) | The aqueous component of the mobile phase. Formic acid can improve peak symmetry by suppressing the ionization of silanol groups on the stationary phase. |

| Mobile Phase B | Acetonitrile (with optional 0.1% formic acid) | The organic modifier that elutes the analyte from the column. |

| Gradient Elution | Start with a lower percentage of B, and gradually increase to elute the analyte. A typical gradient could be: 0-20 min, 40-90% B; 20-25 min, 90% B; 25-30 min, 40% B. | A gradient is often necessary to achieve good separation from potential impurities with different polarities and to ensure a reasonable run time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection Wavelength | Determined by UV-Vis spectrum (e.g., ~254 nm or λmax) | The indole chromophore typically exhibits strong absorbance in the 240-300 nm range.[9][10] The wavelength of maximum absorbance (λmax) should be used for optimal sensitivity. |

| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and instrument sensitivity. |

3. Preparation of Solutions:

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde reference standard and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile.

-

Working Standard Solutions: Prepare a series of at least five working standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.[11]

-

Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.

4. Data Analysis and Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) of ≥ 0.999 is generally considered acceptable.

-

Inject the prepared sample solutions.

-